N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide
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Description
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C14H15N3O4 and its molecular weight is 289.291. The purity is usually 95%.
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Scientific Research Applications
Radiolabeled Analogs for Sigma-2 Receptor Studies
Jinbin Xu et al. (2005) explored conformationally flexible benzamide analogs, focusing on their radiolabeling with tritium to study sigma-2 receptors in vitro. Their research highlighted the higher affinity of these compounds for sigma-2 receptors, demonstrating their potential as useful ligands for sigma receptor studies (Xu et al., 2005).
Synthesis of Novel Anti-inflammatory and Analgesic Agents
A. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showcasing their significant anti-inflammatory and analgesic activities. This study presents an innovative approach to creating new heterocyclic compounds with promising therapeutic applications (Abu‐Hashem et al., 2020).
Molecular Structure and Intermolecular Interactions
Sedat Karabulut et al. (2014) focused on the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, revealing the influence of intermolecular interactions on molecular geometry through crystallographic data and DFT calculations. This research contributes to the understanding of how crystal packing and dimerization affect the structural properties of such compounds (Karabulut et al., 2014).
Rhodium(III)-Catalyzed Chemodivergent Annulations
Youwei Xu et al. (2018) presented a method for chemodivergent and redox-neutral annulations involving N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation. This study underscores the versatility and efficiency of using metal-catalyzed reactions to create complex molecular architectures, potentially expanding the utility of N-methoxybenzamides in synthetic chemistry (Xu et al., 2018).
Antiproliferative Activity and Molecular Docking Study
Pei Huang et al. (2020) synthesized and evaluated the antiproliferative activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide. Their research included crystal structure determination, DFT analysis, Hirshfeld surface analysis, and molecular docking studies, highlighting the compound's promising anticancer activity (Huang et al., 2020).
Properties
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-16-11(8-12(18)17(2)14(16)20)15-13(19)9-5-4-6-10(7-9)21-3/h4-8H,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKWMYCMJMJKSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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